

## Navigating the Research Landscape of 2,6-Dimethyl-4-nitroanisole: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitroanisole

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For researchers, scientists, and professionals in drug development, accessing high-purity chemical compounds is a critical starting point for innovation. This technical guide provides an in-depth overview of **2,6-Dimethyl-4-nitroanisole**, a nitroaromatic compound, covering its procurement, synthesis, and potential applications based on available data. While specific biological signaling pathways and detailed experimental protocols for this compound are not extensively documented in publicly accessible literature, this guide extrapolates from related compounds and existing information to provide a foundational resource.

# Acquiring Research-Grade 2,6-Dimethyl-4-nitroanisole

Sourcing high-purity **2,6-Dimethyl-4-nitroanisole** is the first step for any research endeavor. Several reputable chemical suppliers list this compound in their catalogs, often with specified purity levels suitable for research applications.



Supplier	Product Name	Purity	CAS Number	Additional Information
Thermo Scientific Chemicals	2,6-Dimethyl-4- nitroanisole	99%	14804-39-8	Formerly part of the Alfa Aesar portfolio. Available in various quantities (e.g., 1 g, 5 g).[1][2][3]
Fisher Scientific	2,6-Dimethyl-4- nitroanisole, 99%	99%	14804-39-8	Distributor for Thermo Scientific Chemicals.[2][4]
ESSLAB	2,6-Dimethyl-4- nitroanisole	1000 μg/mL in isopropanol	14804-39-8	Supplied as a solution, a product of Chiron, which specializes in analytical reference materials.[5]

## **Synthesis and Chemical Properties**

Understanding the synthesis of **2,6-Dimethyl-4-nitroanisole** provides insight into its chemical properties and potential impurities. A documented synthesis route involves the methylation of its precursor, **2,6-dimethyl-4-nitrophenol**.

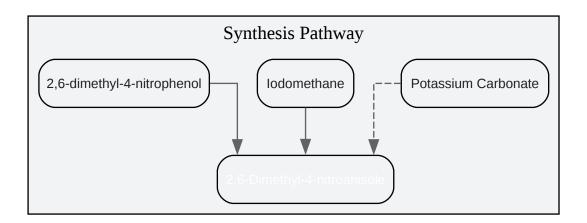
Experimental Protocol: Synthesis from 2,6-dimethyl-4-nitrophenol

A general method for the synthesis of **2,6-Dimethyl-4-nitroanisole** (referred to as 2,6-dimethyl-1-methoxy-4-nitrobenzene in the source) is as follows:

- Reactants:
  - 2,6-dimethyl-4-nitrophenol (1.67 g, 10 mmol)



- Potassium carbonate (13 g, 0.1 mol)
- Iodomethane (2.5 mL, 50 mmol)
- Procedure: The reaction is carried out in a manner analogous to the preparation of N2,N4-bis[3-methoxy-4-(methoxycarbonyl)phenyl]-5-fluoro-2,4-pyrimidinediamine.[6] The reactants are combined and processed to yield 2,6-dimethyl-1-methoxy-4-nitrobenzene.[6]
- Downstream Processing: The resulting **2,6-Dimethyl-4-nitroanisole** can be further processed, for example, through hydrogenation to produce **3,5-dimethyl-4-methoxyaniline**.[6]



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A simplified diagram illustrating the synthesis of **2,6-Dimethyl-4-nitroanisole**.

## **Potential Research Applications**

While specific biological roles for **2,6-Dimethyl-4-nitroanisole** are not well-documented, its inclusion in a British Standard (BS EN ISO 17495:2003) for water quality analysis points to its use as an analytical standard.[7] This suggests its primary research application may be in analytical chemistry, particularly in chromatography methods for environmental analysis.

Hypothetical Experimental Workflow: Use as an Internal Standard in GC-MS Analysis

The following workflow outlines how **2,6-Dimethyl-4-nitroanisole** might be used as an internal standard for the quantification of other nitrophenols in a water sample.

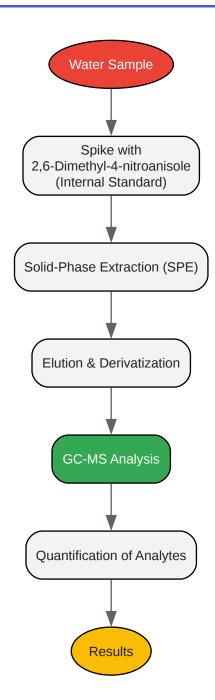




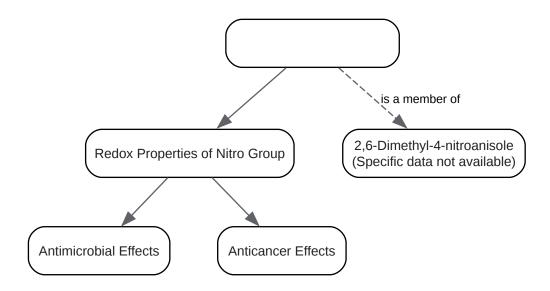


- Standard Preparation: A stock solution of 2,6-Dimethyl-4-nitroanisole is prepared in a suitable solvent (e.g., isopropanol) at a precise concentration.
- Sample Spiking: A known volume of the internal standard stock solution is added to each water sample and calibration standard.
- Solid-Phase Extraction (SPE): The spiked samples are passed through an SPE cartridge to extract the analytes of interest and the internal standard.
- Elution and Derivatization: The analytes and internal standard are eluted from the cartridge with a solvent. The eluate may then be derivatized to improve chromatographic separation and detection.
- GC-MS Analysis: The prepared samples are injected into a gas chromatograph coupled with a mass spectrometer.
- Quantification: The peak area of each target analyte is compared to the peak area of the internal standard (2,6-Dimethyl-4-nitroanisole) to calculate the concentration of the analytes.









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